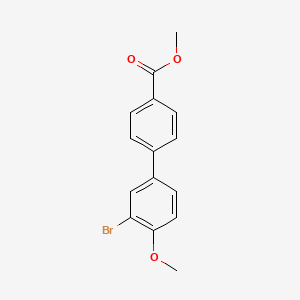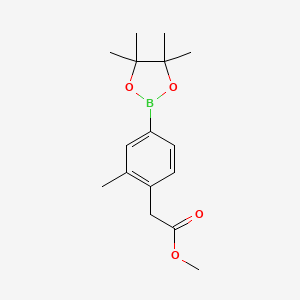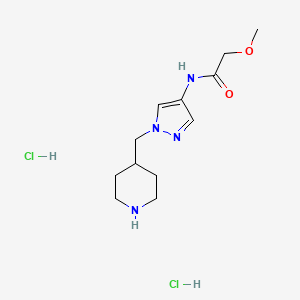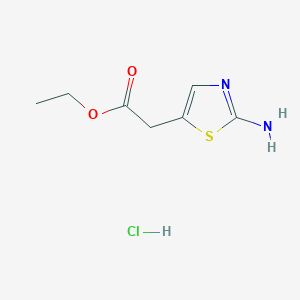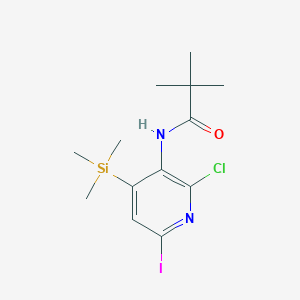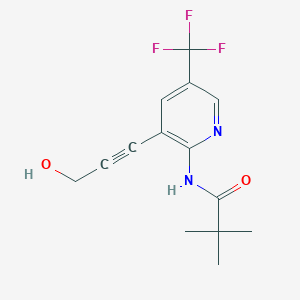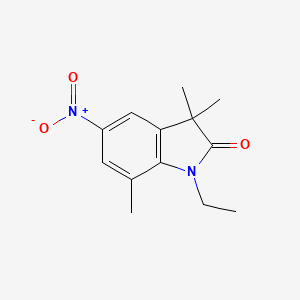
1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one (ETMN) is a synthetic compound with potential applications in the field of scientific research. It is an indole-based molecule with a nitro group, a methyl substituent, and an ethyl group. This compound has been extensively studied for its pharmacological properties and has been found to possess a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Research has explored unique synthesis pathways involving 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one. For instance, a study described an abnormal Barton–Zard reaction leading to the pyrrolo[2,3-b]indole ring system, showcasing an unexpected outcome in chemical synthesis (Pelkey, Chang, & Gribble, 1996). Another study demonstrated one-step syntheses of the pyrrolo[3,4-b]indole and pyrrolo[2,3-b]indole ring systems from 3-nitroindoles, highlighting advancements in chemical reactions (Pelkey, 1997).
Chemical Properties and Reactions
The rearrangement of aromatic nitro compounds, including 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one, in specific acidic conditions was studied, revealing insights into the reaction mechanisms and kinetics (Bullen, Ridd, & Sabek, 1953). Additionally, the synthesis of nitro, amino, and halo derivatives of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole was explored, showing the compound's versatility in creating various derivatives (Salikhov et al., 2019).
Applications in Material Science
A study on photochromic microcapsules using derivatives, including 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one, showcased their potential in product-marking applications. This demonstrates the compound's relevance in material science, particularly in intelligent textile applications (Topbas et al., 2020).
Electrochromic Properties
Research into the electrochromic properties of oxazine derivatives, related to 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one, revealed insights into their color-changing abilities and potential applications in electrochromic devices (Zhu et al., 2014).
Biologically Active Derivatives
A study synthesized and evaluated biologically active diorganosilicon(IV) complexes of indole-2,3-dione derivatives, illustrating the bioactive potential of compounds related to 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one (Singh & Nagpal, 2005).
Cancer Research
The synthesis of [18F]SU11248, a tracer for imaging cancer tyrosine kinase, utilized derivatives of 1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one, indicating its application in advanced medical imaging and cancer research (Wang et al., 2005).
Propiedades
IUPAC Name |
1-ethyl-3,3,7-trimethyl-5-nitroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-5-14-11-8(2)6-9(15(17)18)7-10(11)13(3,4)12(14)16/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOWQJSPUAUQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2C)[N+](=O)[O-])C(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3,3,7-trimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)
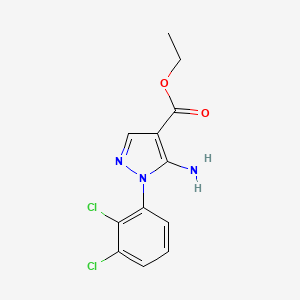
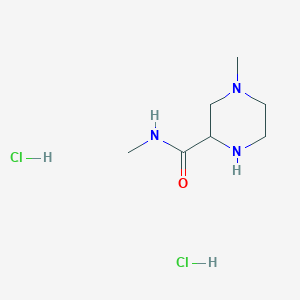
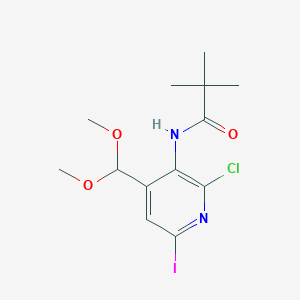
![(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1428173.png)
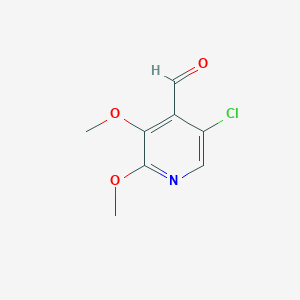
![N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1428178.png)
